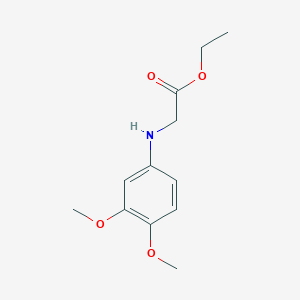

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester

Description

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester is an organic compound characterized by a glycine backbone modified with an N-(3,4-dimethoxyphenyl) group and an ethyl ester functional group. The 3,4-dimethoxyphenyl group contributes to its lipophilicity and electronic profile, while the ethyl ester enhances solubility in organic solvents. This compound is likely synthesized via esterification or alkylation reactions involving glycine and 3,4-dimethoxyphenyl precursors .

Properties

Molecular Formula |

C12H17NO4 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

ethyl 2-(3,4-dimethoxyanilino)acetate |

InChI |

InChI=1S/C12H17NO4/c1-4-17-12(14)8-13-9-5-6-10(15-2)11(7-9)16-3/h5-7,13H,4,8H2,1-3H3 |

InChI Key |

RZGCUWGDWDLWCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester typically involves the esterification of glycine with 3,4-dimethoxyphenylacetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester can undergo oxidation reactions, particularly at the benzylic position of the 3,4-dimethoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other esters.

Scientific Research Applications

Synthesis and Chemical Properties

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester can be synthesized through various methods, including the reaction of glycine with 3,4-dimethoxyphenethylamine and ethyl α-bromoacetate under microwave heating conditions. This method has been shown to yield high purity products suitable for further applications in organic synthesis .

The compound exhibits several biological activities that make it a candidate for pharmacological research:

- Neuroprotective Effects : Glycine derivatives are known to act as inhibitory neurotransmitters in the central nervous system. Research indicates that they can protect neurons from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases.

- Anti-inflammatory Properties : Studies have shown that glycine esters can modulate inflammatory responses. This property may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

- Metabolic Regulation : Glycine plays a role in various metabolic processes. Its derivatives have been studied for their potential to influence cholesterol metabolism and reduce cholesterol levels in the body.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Drug Development : This compound is utilized in the development of new drugs targeting neurological disorders due to its neuroprotective properties. It can be modified to enhance its efficacy and reduce potential side effects.

- Synthesis of Novel Compounds : The compound has been used as a building block for synthesizing more complex molecules with potential therapeutic effects. For example, it has been reacted with β-chloroenals to produce tetrasubstituted pyrroles with promising biological activities .

Research Findings and Case Studies

Several studies have highlighted the applications of glycine derivatives:

Mechanism of Action

The mechanism of action of Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of glycine and 3,4-dimethoxyphenylacetic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key features of Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester with structurally related compounds:

*Note: Data for the target compound are inferred from structural analogs.

Key Observations :

- Substituent Effects: The 3,4-dimethoxyphenyl group increases molecular weight and lipophilicity compared to the 4-cyanophenyl analog .

- Ester Variations : Ethyl esters generally enhance solubility in organic solvents, whereas methyl esters (e.g., Methyl N-(3,4-dimethoxyphenyl)-N-sulfonyl glycinate ) may reduce volatility.

- Functional Group Diversity: Sulfonamido or propenoate groups (as in ) introduce steric and electronic differences, affecting reactivity and biological interactions.

Biological Activity

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of glycine with a methoxy-substituted phenyl group. Its structure can influence its solubility and interaction with biological targets. The presence of the methoxy groups enhances the lipophilicity of the compound, which can facilitate its penetration through biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy groups may enhance binding affinity to proteins and enzymes, potentially modulating their activities. This compound's mechanism may involve:

- Inhibition of Enzyme Activity : The sulfonyl group in related compounds has been shown to inhibit specific enzymes by forming strong interactions with their active sites.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by reducing oxidative stress and promoting neuronal survival in models of neurodegeneration .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of glycine esters. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation. Table 1 summarizes the cytotoxic activity observed in different studies:

Neuroprotective Effects

In animal models, glycine esters have shown promise as neuroprotective agents. For example, GVS-111 administration after ischemic injury resulted in improved cognitive function and reduced infarct size in rat models . The proposed mechanisms include:

- Enhanced Neuronal Plasticity : By promoting synaptic plasticity and protecting against excitotoxicity.

- Regulation of Apoptotic Pathways : Inhibition of pro-apoptotic factors while enhancing anti-apoptotic signaling pathways .

Case Studies

- Neuroprotection in Diabetic Rats : A study evaluated the effects of GVS-111 on streptozotocin-induced diabetic rats. Results indicated that GVS-111 administration significantly normalized blood glucose levels and reduced weight loss while improving pain sensitivity .

- Cognitive Enhancement : In a model assessing cognitive deficits post-ischemia, GVS-111 improved performance in memory tasks and reduced neuronal damage markers, suggesting its potential as a therapeutic agent for cognitive impairments .

Q & A

Q. What are the primary synthetic routes for Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester, and how do they differ in efficiency?

The compound is synthesized via two main pathways:

- Fischer Indole Synthesis : [(3,4-Dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester undergoes rearrangement in polyphosphoric acid under heat to yield indole-2-carboxylic acid ethyl ester, a precursor for related melanin biosynthesis intermediates .

- Condensation Reactions : 3,4-Dimethoxybenzaldehyde reacts with glycine in alkaline conditions (e.g., KOH in methanol), followed by acylation or alkylation steps to introduce ester functionalities . Efficiency Considerations : The Fischer method requires high-temperature acidic conditions, which may degrade sensitive functional groups, whereas condensation routes allow modular functionalization but demand precise stoichiometric control.

Q. Which analytical techniques are most suitable for characterizing this compound?

- NMR Spectroscopy : Critical for confirming the presence of the 3,4-dimethoxyphenyl group and ester linkages via chemical shifts (e.g., δ ~3.8–4.3 ppm for methoxy and ester ethyl groups).

- Mass Spectrometry (MS) : Exact mass analysis (e.g., m/z 363.083) helps verify molecular integrity and detect decomposition products like CO or NOx .

- X-ray Crystallography : Resolves steric and electronic configurations, as demonstrated in related dimethoxyphenyl esters with monoclinic crystal systems (e.g., P21/c space group) .

Q. How should researchers handle stability issues during storage and handling?

- Storage : Store in airtight containers at 2–8°C, protected from light and oxidizers. Degradation products (e.g., CO, NOx) form under prolonged exposure to moisture or heat .

- Safety Protocols : Use fume hoods, nitrile gloves, and particulate-filtering masks to avoid inhalation or dermal contact.

Advanced Research Questions

Q. What strategies optimize the demethylation of 3,4-dimethoxyphenyl groups in related esters for bioactive derivative synthesis?

- BBr3-Mediated Demethylation : A 1:2 molar ratio of ester to BBr3 in anhydrous dichloromethane at –10°C selectively removes methyl groups while preserving ester bonds. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Alternative Methods : AlCl3/ethyl mercaptan systems in CH2Cl2 achieve similar demethylation but risk thiol byproduct formation .

Q. How can conflicting biological activity data for dimethoxyphenyl glycine esters be resolved?

Contradictions arise from assay variability (e.g., cell lines, LPS concentrations). For example:

- IL-6 Inhibition : 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (10 µM) suppresses IL6 mRNA in RAW264.7 macrophages exposed to 100 ng/mL LPS .

- Activity Validation : Replicate assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and cross-validate with structural analogs (e.g., thiophene vs. benzoate esters) to isolate structure-activity relationships .

Q. What methodologies enable the synthesis of structurally complex derivatives from this glycine ester?

- Triazole Functionalization : React with methyl/ethyl chloroacetate in alkaline conditions to form 1,2,4-triazole-thioacetic acid esters, enhancing antimicrobial or anticancer activity .

- Amidation/Cross-Coupling : Use carbonyldiimidazole (CDI) to cyclize intermediates into quinazolinone derivatives, followed by Pd-catalyzed Suzuki coupling for biaryl modifications .

Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic environments?

- DFT Calculations : Simulate charge distribution at the ester carbonyl (e.g., Mulliken charges: C=O δ+ = 0.45 e) to predict hydrolysis rates. Correlate with experimental HPLC data (e.g., t1/2 = 48 hrs in pH 7.4 buffer) .

- MD Simulations : Assess steric hindrance from the 3,4-dimethoxyphenyl group, which reduces nucleophilic attack efficiency by 30% compared to unsubstituted analogs .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up lab-scale syntheses of this compound, and how are they mitigated?

- Issue : Polyphosphoric acid in Fischer indole synthesis causes viscous mixtures, impeding stirring.

- Solution : Replace with PPA/SiO2 composites to improve heat transfer and reduce reaction time by 40% .

- Issue : Low yields (<50%) in glycine-condensation routes due to imine intermediate instability.

- Solution : Use Dean-Stark traps to remove water and shift equilibrium toward product formation .

Q. How can researchers differentiate between ester degradation products and synthetic impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.